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Compound of Interest

4-Phenyl-3-(pyridin-3-yl)-1H-
Compound Name:
pyrazol-5-amine

CAS No.: 148611-85-2

Cat. No.: B11788020

Get Quote

The p38 MAPK pathway is a critical regulator of the biosynthesis of pro-inflammatory cytokines,
including TNF-

and IL-1
. Inhibition of p38
has been a primary target for treating rheumatoid arthritis, COPD, and autoimmune disorders.

While early inhibitors like SB-203580 utilized a pyridinyl-imidazole core, the pyrazole
bioisostere offers distinct advantages:

o Tautomeric Flexibility: The 1H-pyrazole core allows for versatile binding modes within the
ATP pocket.

+ Derivatization Potential: The exocyclic amine at position 5 serves as a critical synthetic
handle for generating urea or amide derivatives, enabling access to the kinase "allosteric
pocket" (DFG-out conformation) for enhanced selectivity.
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o 3-Pyridyl vs. 4-Pyridyl: While classic inhibitors often use a 4-pyridyl ring to interact with the
hinge region (Met109), the 3-pyridyl isomer described here provides an alternative vector for
hydrogen bonding, often improving solubility and altering metabolic stability profiles.

Mechanism of Action & Signaling Pathway

The 3-(3-pyridyl)-4-phenylpyrazole amine scaffold functions primarily as a Type | or Type Il
kinase inhibitor depending on substitution.

» Hinge Binding: The pyridine nitrogen and the pyrazole NH typically form hydrogen bonds
with the hinge region amino acids (Met109/Gly110 in p38

)

o Gatekeeper Interaction: The 4-phenyl moiety occupies the hydrophobic pocket adjacent to
the gatekeeper residue (Thrl06), a critical determinant of selectivity against other kinases.

Figure 1: p38 MAPK Signaling Cascade

The following diagram illustrates the canonical activation pathway targeted by these
derivatives.
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Caption: The p38 MAPK cascade showing the point of intervention by pyrazole inhibitors,
preventing downstream cytokine production.

Chemical Synthesis Strategy

The synthesis of 3-(3-pyridyl)-4-phenyl-1H-pyrazol-5-amine requires a regioselective approach.
The most robust method involves the condensation of an

-substituted

-ketonitrile with hydrazine.

Synthetic Workflow Diagram
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Caption: Two-step regioselective synthesis of the 5-amino-pyrazole core.

Detailed Experimental Protocol

Step 1: Synthesis of 3-0x0-3-(3-pyridyl)-2-phenylpropanenitrile
o Rationale: This step builds the carbon skeleton. The acidity of the

-proton in phenylacetonitrile allows deprotonation by NaH, enabling nucleophilic attack on
the ethyl nicotinate ester.
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e Protocol:

Suspend Sodium Hydride (60% dispersion in oil, 1.2 eq) in anhydrous THF under nitrogen
atmosphere.

Add Phenylacetonitrile (1.0 eq) dropwise at 0°C. Stir for 30 min to form the carbanion.
Add Ethyl Nicotinate (1.1 eq) dropwise.

Heat the mixture to reflux (approx. 66°C) for 4—6 hours. Monitor by TLC (EtOAc/Hexane).
[1]

Workup: Cool to RT. Quench carefully with ice water. The nitrile intermediate exists as an
enolate salt; acidify with 1N HCI to pH 4-5 to precipitate the product. Filter, wash with
water, and dry.

Step 2: Cyclization to 3-(3-pyridyl)-4-phenyl-1H-pyrazol-5-amine

o Rationale: Hydrazine acts as a dinucleophile. It attacks the ketone carbonyl and the nitrile

carbon sequentially to close the 5-membered ring.

e Protocol:

[e]

Dissolve the

-ketonitrile intermediate (1.0 eq) in absolute Ethanol.

Add Hydrazine Hydrate (5.0 eq). Note: Excess hydrazine drives the reaction and prevents
azine formation.

Reflux for 8—12 hours.

Workup: Concentrate the solvent under reduced pressure. Treat the residue with ice water.
The solid pyrazole usually precipitates. Recrystallize from Ethanol/Water or purify via flash
chromatography (DCM/MeOH gradient) if necessary.

Structure-Activity Relationship (SAR)[2]
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Modifications to the core scaffold significantly alter potency and physicochemical properties.

Effect on Biological

Position Substituent o
Activity
] ] Good H-bond acceptor
3-Pyridyl Unsubstituted . ] ]
capability (Hinge binder).
Can introduce steric clash or
6-Methyl ) ) N
improve metabolic stability.
Preferred. Increases metabolic
stability (blocks oxidation) and
4-Phenyl 4-Fluoro ) o )
lipophilicity; standard in p38
inhibitors.
Increases potency but lowers
4-Chloro N
solubility.
] Baseline activity; often prone
Unsubstituted ] )
to rapid metabolism.
Moderate potency (Type |
5-Amine Free (-NH2) P y (Typ

binder).

Urea (-NH-CO-NH-R)

High Potency. Accesses the
"DFG-out" allosteric pocket
(Type Il inhibition). Significantly

improves selectivity.

Amide (-NH-CO-R)

Generally reduces potency
unless the R group picks up
specific interactions (e.qg.,
Aspl12).

Biological Evaluation Protocols

To validate the synthesized compounds, the following tiered assay system is recommended.

A. In Vitro p38 Kinase Assay (Biochemical)
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o Objective: Determine IC50 values against the recombinant enzyme.
e Method: FRET-based assay (e.g., LanthaScreen) or radiometric

P-ATP assay.

e Protocol:

[e]

Incubate recombinant p38

(5-10 nM) with the test compound (serial dilutions in DMSO) for 15 min.

[e]

Add substrate (ATF-2 or MBP) and ATP (at
, typically 10-50
M).

Allow reaction for 60 min at RT.

(¢]

[¢]

Detect phosphorylation.

[¢]

Validation: Reference compound SB-203580 should yield an IC50 of ~50-100 nM.

B. Cellular TNF- Release Assay

o Objective: Assess cell permeability and efficacy in a relevant biological context.
e Cell Line: THP-1 (Human monocytic leukemia) or PBMCs.

e Protocol:

[¢]

Seed THP-1 cells (1075 cells/well) in 96-well plates.

o

Pre-treat with test compounds for 1 hour.

[e]

Stimulate inflammation with LPS (Lipopolysaccharide, 1
g/mL).

Incubate for 4 hours at 37°C.

o
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o Harvest supernatant and quantify TNF-

using a standard ELISA Kit.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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